Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate
Description
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate (CAS: 1243085-17-7) is a heterocyclic compound featuring a piperidine-4-carboxylate core linked to a substituted quinoline moiety. The quinoline ring is substituted with a cyano group at position 3 and a methyl group at position 6, while the piperidine nitrogen is esterified with an ethyl group. Its molecular weight is 323.396 g/mol, and it is reported to have a purity of 98% .
No direct pharmacological data are available in the provided evidence, but its synthesis and structural features align with intermediates used in drug development pipelines.
Properties
IUPAC Name |
ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-24-19(23)14-6-8-22(9-7-14)18-15(11-20)12-21-17-5-4-13(2)10-16(17)18/h4-5,10,12,14H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZVSYSRDKJGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The cyano group is introduced via a nucleophilic substitution reaction, and the piperidine ring is formed through a cyclization reaction. The final step involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include acetic acid, sulfuric acid, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can be used to replace the cyano group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, affecting its replication and transcription. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of piperidine-4-carboxylate derivatives. Below is a comparative analysis with structurally related analogues:
Key Differences
Core Heterocycle: The target compound incorporates a quinoline ring, which is electron-rich due to its fused benzene-pyridine system. Ethyl 1-(6-methylpyridazin-3-yl)piperidine-4-carboxylate replaces quinoline with a pyridazine ring, a diazine with two adjacent nitrogen atoms. This increases polarity and alters electronic distribution, which may affect solubility or target selectivity .
Substituent Effects: The 2-chloroethyl substituent in Compound II introduces a reactive site for nucleophilic substitution, enabling cyclization to form azabicyclo[2.2.2]octane structures critical for umeclidinium bromide’s muscarinic antagonist activity . The 3-cyano-6-methylquinoline group in the target compound likely enhances planar rigidity and π-π stacking interactions, which are advantageous in kinase inhibition.
Synthetic Utility :
- Compound II is part of a multi-step synthesis for umeclidinium bromide, leveraging lithium diisopropylamide (LDA) for deprotonation and cyclization .
- The target compound’s discontinued status suggests challenges in scalability, stability, or efficacy compared to analogues like Compound II , which has a well-documented role in pharmaceutical manufacturing.
Physicochemical Properties
While data on solubility, melting point, or bioavailability are absent in the evidence, inferences can be made:
- The quinoline derivative’s larger aromatic system likely reduces solubility in polar solvents compared to pyridazine or chloroethyl analogues.
- The cyano group may improve membrane permeability due to its moderate hydrophobicity, a trait less pronounced in the hydroxyl-containing intermediates of umeclidinium bromide .
Research Findings and Gaps
- Structural Validation: The target compound’s crystal structure (if resolved) would likely employ SHELX programs for refinement, as these are widely used for small-molecule crystallography .
- Therapeutic Potential: Quinoline derivatives are known for antimicrobial and anticancer activity, but the absence of specific bioactivity data for this compound limits conclusions.
- Synthetic Challenges : The discontinuation of the target compound may reflect synthetic hurdles, such as low yields or instability, compared to the robust synthesis of Compound II for umeclidinium bromide .
Biological Activity
Ethyl 1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxylate is a complex organic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 323.39 g/mol. The compound features a quinoline core, a cyano group, and a piperidine ring, contributing to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₂ |
| Molecular Weight | 323.39 g/mol |
| CAS Number | 1243085-17-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the quinoline core through methods such as the Skraup or Friedländer synthesis. Subsequent steps include nucleophilic substitution to introduce the cyano group and cyclization to form the piperidine ring, followed by esterification to attach the ethyl carboxylate group.
This compound exhibits several mechanisms of action:
- DNA Intercalation : The quinoline structure can intercalate with DNA, influencing replication and transcription processes.
- Hydrogen Bonding : The cyano group participates in hydrogen bonding with biological molecules, enhancing interaction specificity.
- Binding Affinity : The piperidine ring improves binding affinity to various molecular targets, including enzymes and receptors involved in cellular pathways.
Antitumor Activity
Research indicates that quinoline derivatives, including this compound, possess significant antitumor properties. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it was compared against standard antibiotics like ciprofloxacin and showed comparable or superior efficacy in inhibiting bacterial growth .
Minimum Inhibitory Concentration (MIC) Values :
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
Anti-inflammatory Activity
This compound has also been evaluated for anti-inflammatory properties. In comparative studies, certain derivatives exhibited greater anti-inflammatory activity than curcumin, a well-known anti-inflammatory agent .
Case Studies
- Antitumor Efficacy : A study on related quinoline derivatives revealed effective inhibition of tumor growth in xenograft models, highlighting the therapeutic potential of this class of compounds.
- Antimicrobial Screening : A series of experiments assessed the antibacterial activity against multiple strains, confirming the compound's efficacy across various pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
